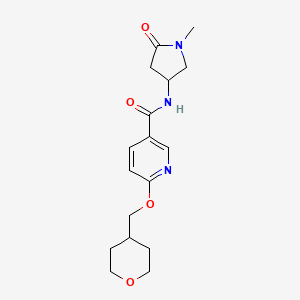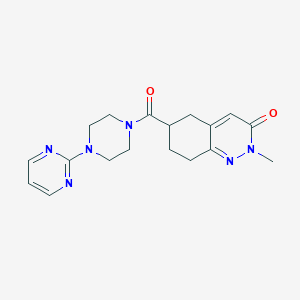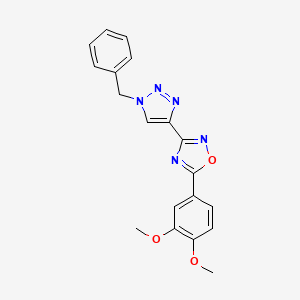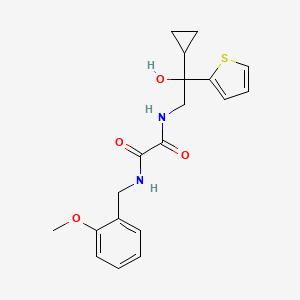![molecular formula C16H11N5O4S B2938514 4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid CAS No. 2416231-19-9](/img/structure/B2938514.png)
4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid” is a chemical compound with the CAS Number: 2416231-19-9 . It has a molecular weight of 369.36 . The IUPAC name for this compound is 4-(((1-(4-cyanophenyl)-1H-tetrazol-5-yl)sulfonyl)methyl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11N5O4S/c17-9-11-3-7-14(8-4-11)21-16(18-19-20-21)26(24,25)10-12-1-5-13(6-2-12)15(22)23/h1-8H,10H2,(H,22,23) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 369.36 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Medicinal Chemistry
EN300-22991912: has significant implications in medicinal chemistry, particularly in the design of new drug candidates. Its tetrazole moiety is a bioisostere for the carboxylic acid group, which can enhance lipophilicity and bioavailability while reducing negative effects . This compound can interact with various enzymes and receptors, offering potential as a pharmacological agent in developing novel medications.
Pharmaceuticals
In the pharmaceutical industry, EN300-22991912 may be utilized in the synthesis of compounds with antibacterial, anticancer, and anti-TB activities . Its structural features allow for the creation of derivatives that can be screened for a range of biological activities, making it a valuable scaffold for drug development.
Biochemistry
EN300-22991912: plays a role in biochemistry research, where it can be used in the study of DNA synthesis and the development of biochemical assays . Its properties may be exploited in the enhancement of secondary metabolites and other pharmacologically active compounds.
Molecular Biology
In molecular biology, EN300-22991912 could be involved in genome editing and RNA analysis. Its molecular structure may allow for the development of new tools and techniques for manipulating genetic material, contributing to advances in gene therapy and genetic engineering .
Drug Development
EN300-22991912: is relevant in drug development, where it can be part of innovative computational frameworks for data sharing and statistical analysis. This facilitates the rapid translation of discoveries into clinical applications, improving the efficiency of the drug development process .
Clinical Research
In clinical research, EN300-22991912 may be used to analyze complex biological samples, aiding in the identification of biomarkers and therapeutic targets . Its analytical applications can lead to more robust and rapid diagnostics, impacting patient care and treatment outcomes.
Direcciones Futuras
The future directions of this compound could involve further exploration of its potential biological activities. Tetrazole moieties are promising drugs in pharmaceutical chemistry and are known as better pharmacological agents and novel medications . Therefore, “4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid” could be a subject of future research in this context.
Mecanismo De Acción
Target of Action
It is known that tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
Tetrazole derivatives are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Biochemical Pathways
It is known that tetrazole derivatives can affect various biochemical pathways due to their wide range of biological properties .
Pharmacokinetics
It is suggested that the synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants .
Result of Action
It is known that tetrazole derivatives can have a wide range of biological properties, suggesting that they could have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
4-[[1-(4-cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4S/c17-9-11-3-7-14(8-4-11)21-16(18-19-20-21)26(24,25)10-12-1-5-13(6-2-12)15(22)23/h1-8H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRJLOLIZMLWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=NN2C3=CC=C(C=C3)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2938435.png)

![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2938439.png)
![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2938440.png)

![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)
![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)


![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)